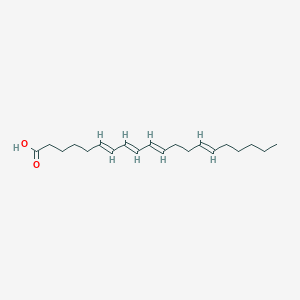
Icosa-6,8,10,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icosa-6,8,10,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 6, 8, 10 and 14.
Applications De Recherche Scientifique
Synthesis and Metabolism :
- The synthesis of highly unsaturated marine lipid hydrocarbons, including icosa-6,8,10,14-tetraenoic acid derivatives, has been a focus of research, demonstrating its role in the creation of natural marine hydrocarbons (Holmeide, Skattebol, & Sydnes, 2001).
- This compound has been used in the synthesis of polyunsaturated trifluoromethyl ketones, potential inhibitors of phospholipase A2, indicating its application in the study of enzyme inhibition (Holmeide & Skattebol, 2000).
Isolation from Natural Sources :
- The compound has been isolated from mixtures of red calcareous algae, contributing to the discovery of novel icosanoids and expanding understanding of marine biochemistry (Guerriero, D'Ambrosio, & Pietra, 1990).
Role in Biochemical Pathways :
- Research has focused on understanding the role of this compound in various biochemical pathways, including the synthesis of leukotrienes and other lipoxygenase products, which are vital in inflammation and other physiological processes (Murphy, Hammarström, & Samuelsson, 1979).
Pharmacological Applications :
- The acid's derivatives have been studied for their potential as inhibitors in various pharmacological pathways, suggesting its importance in drug discovery and development (Lee et al., 1984).
Medical Research :
- Icosapent ethyl, a derivative of this compound, has been examined for its effects on lipoprotein particle concentration and size in patients with high triglyceride levels, highlighting its clinical significance in cardiovascular health (Bays et al., 2012).
Propriétés
Formule moléculaire |
C20H32O2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(6E,8E,10E,14E)-icosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,10-15H,2-5,8-9,16-19H2,1H3,(H,21,22)/b7-6+,11-10+,13-12+,15-14+ |
Clé InChI |
RUDAIQLQFUMSCE-ZNOUABTCSA-N |
SMILES isomérique |
CCCCC/C=C/CC/C=C/C=C/C=C/CCCCC(=O)O |
SMILES canonique |
CCCCCC=CCCC=CC=CC=CCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



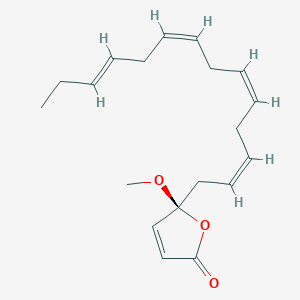
![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
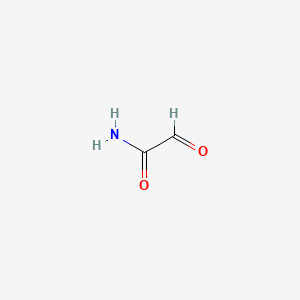
![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)
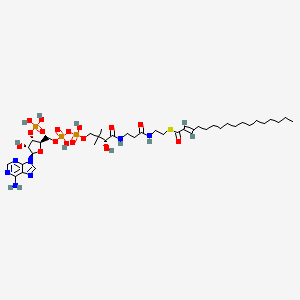
![(2R,3R,5R,6S,8R,9R,10S,13R,17S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1243873.png)
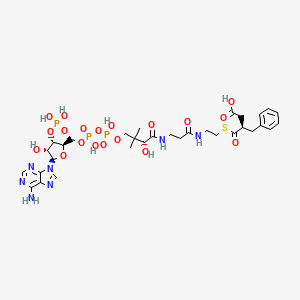

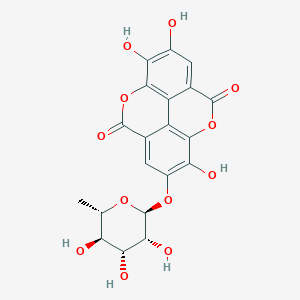
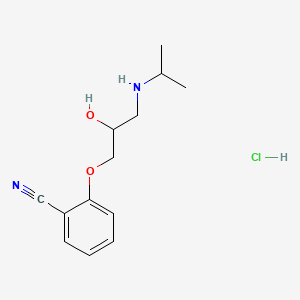
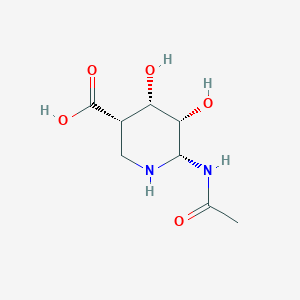
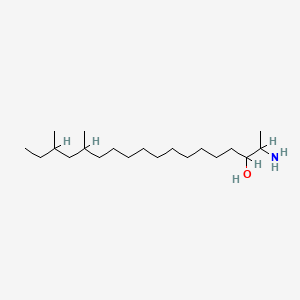
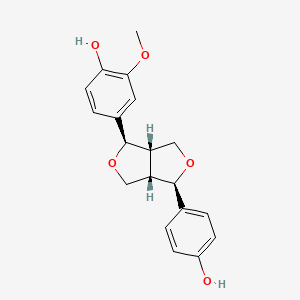
![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)